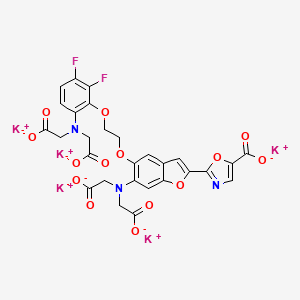

Fura-FF (pentapotassium)

Description

Significance of Intracellular Calcium Dynamics in Biological Processes

Intracellular calcium signaling is a cornerstone of cellular communication, governing a multitude of physiological events. wikipedia.org Transient increases in cytosolic free calcium, often referred to as calcium signals, are characterized by their varying amplitude, frequency, and spatial localization. acs.orgfrontiersin.org This precise regulation allows cells to control diverse processes such as muscle contraction, neurotransmitter release, hormone secretion, gene expression, cell growth, and even programmed cell death (apoptosis). wikipedia.orgmdpi.com

In neurons, for instance, calcium signals are integral to synaptic plasticity, the cellular mechanism underlying learning and memory. wikipedia.orgaps.org The influx of calcium through ion channels can trigger both short-term changes in neuronal excitability and long-term modifications at the level of gene transcription. wikipedia.org The endoplasmic reticulum (ER) and, in muscle cells, the sarcoplasmic reticulum, serve as major intracellular calcium stores, releasing calcium into the cytosol upon specific stimulation. nih.gov The mitochondria also play a crucial role in calcium homeostasis and signaling, with mitochondrial calcium levels influencing energy metabolism. wikipedia.orgnih.gov The complexity of these calcium dynamics, which can manifest as simple transients or complex oscillations, underscores the necessity for robust methods to monitor them in real-time. frontiersin.orgarxiv.org

Historical Context and Evolution of Fluorescent Calcium Probes

The journey to visualize intracellular calcium began decades ago, with early methods providing limited insight. A significant breakthrough came in the 1980s with the development of the first generation of chemical calcium indicators by Roger Y. Tsien and his colleagues. acs.orgnih.gov These indicators were designed around a core chelating agent, BAPTA, which exhibits high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺). nih.govwikipedia.org

One of the earliest widely used indicators was Quin-2, developed in 1980. nih.govscimedia.com While revolutionary, Quin-2 had limitations, including low brightness, which necessitated high intracellular concentrations that could buffer the very calcium signals they were meant to measure. nih.govthermofisher.com This spurred the development of brighter and more sensitive probes.

In 1985, the introduction of Fura-2 marked a major advancement. nih.gov Fura-2 incorporated the BAPTA core into a benzofuran (B130515) fluorophore, creating a ratiometric indicator. nih.gov This meant that upon binding calcium, the dye's absorption spectrum shifted, allowing for the calculation of calcium concentration by taking the ratio of fluorescence intensities at two different excitation wavelengths. nih.govaatbio.com This ratiometric approach significantly improved accuracy by correcting for experimental variables like uneven dye loading, photobleaching, and changes in cell thickness. nih.govthermofisher.com Following Fura-2, other indicators like Indo-1, which is ratiometric based on emission wavelengths, and non-ratiometric dyes like Fluo-3 and Fluo-4 were developed, each with specific advantages for different applications. nih.govwikipedia.orgamerigoscientific.com

The evolution of calcium probes has continued with the advent of genetically encoded calcium indicators (GECIs), such as the GCaMP family of proteins. wikipedia.orgwikipedia.orgfrontiersin.org These are fusion proteins that can be genetically targeted to specific cells or subcellular compartments, offering a high degree of specificity. acs.org However, chemical indicators like Fura-FF continue to be indispensable tools in the biologist's toolkit due to their brightness, fast response kinetics, and well-characterized properties. acs.org

Classification of Fura-FF (pentapotassium) within Contemporary Calcium Indicator Methodologies

Fluorescent calcium indicators can be broadly categorized into two main classes: chemical indicators and genetically encoded calcium indicators (GECIs). acs.orgwikipedia.org Fura-FF (pentapotassium) falls squarely within the category of chemical indicators.

Further classification of chemical indicators can be based on their mode of signal generation:

Ratiometric Indicators: These dyes exhibit a shift in either their excitation or emission spectrum upon binding to calcium. This allows for a ratiometric measurement, which is a ratio of the fluorescence intensity at two different wavelengths. Fura-2 and Indo-1 are classic examples. aatbio.comnih.gov Fura-FF, being a derivative of Fura-2, is also a ratiometric indicator based on excitation wavelength shifts. caymanchem.combiomol.com

Single-Wavelength Indicators: These indicators show an increase in fluorescence intensity at a single wavelength upon calcium binding. While generally brighter than ratiometric dyes, they can be more susceptible to artifacts. acs.orgnih.gov Fluo-3 and Calcium Green-1 are examples of this class. wikipedia.org

Fura-FF is specifically classified as a low-affinity, ratiometric, ultraviolet (UV)-excitable fluorescent calcium indicator . caymanchem.comtargetmol.commedchemexpress.com Its "low-affinity" nature, meaning it has a higher dissociation constant (Kd) for calcium, makes it particularly suitable for measuring high calcium concentrations that would saturate high-affinity indicators like Fura-2. caymanchem.combiomol.com

Table 1: Properties of Fura-FF (pentapotassium)

| Property | Value | Reference |

|---|---|---|

| Formal Name | 2-[6-[bis(carboxymethyl)amino]-5-[2-[6-[bis(carboxymethyl)amino]-2,3-difluorophenoxy]ethoxy]-2-benzofuranyl]-5-oxazolecarboxylic acid, pentapotassium salt | caymanchem.com |

| CAS Number | 192140-58-2 | caymanchem.comaatbio.com |

| Molecular Formula | C₂₈H₁₈F₂N₃O₁₄ · 5K | caymanchem.com |

| Molecular Weight | 853.9 g/mol | biomol.com |

| Excitation (Ca²⁺-free) | ~365 nm | caymanchem.combiomol.comtargetmol.com |

| Emission (Ca²⁺-free) | ~514 nm | caymanchem.combiomol.comtargetmol.com |

| Excitation (Ca²⁺-bound) | ~339 nm | caymanchem.combiomol.comtargetmol.com |

| Emission (Ca²⁺-bound) | ~507 nm | caymanchem.combiomol.comtargetmol.com |

| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 6.0 µM | thermofisher.comcaymanchem.com |

| Solubility | Soluble in water | biomol.comtargetmol.com |

Advantages of Fura-FF (pentapotassium)

Fura-FF offers several distinct advantages as a calcium indicator:

Low Calcium Affinity: With a Kd for calcium of approximately 6 µM, Fura-FF is significantly less sensitive to calcium than its predecessor, Fura-2 (Kd ≈ 0.14 µM). caymanchem.combiomol.com This lower affinity is a major advantage when studying cellular compartments or events characterized by high calcium concentrations, such as the endoplasmic reticulum or neuronal dendrites and spines during intense activity. caymanchem.combiomol.comresearchgate.net High-affinity indicators would become saturated under these conditions, unable to report further increases in calcium.

Negligible Magnesium Sensitivity: Fura-FF is a difluorinated derivative of Fura-2, a modification that renders it largely insensitive to magnesium ions. thermofisher.comcaymanchem.combiomol.com This is a crucial feature, as it reduces interference from magnesium, which is present at much higher concentrations than resting calcium in the cytoplasm, thereby ensuring a more specific measurement of calcium dynamics. caymanchem.com

Ratiometric Measurement: Like Fura-2, Fura-FF allows for ratiometric imaging. caymanchem.com By taking the ratio of fluorescence excited at two different wavelengths (e.g., 340 nm and 380 nm), researchers can obtain a more accurate and reliable measurement of intracellular calcium concentration that is less affected by variations in dye concentration, cell path length, and photobleaching. nih.govthermofisher.com

Similar Spectral Properties to Fura-2: The spectral characteristics of Fura-FF are very similar to those of the widely used Fura-2. caymanchem.combiomol.com This means that laboratories equipped for Fura-2 imaging can readily adopt Fura-FF without needing to change their existing filter sets and optical equipment. thermofisher.com

Limitations and Challenges of Fura-FF (pentapotassium)

Despite its advantages, Fura-FF also has some limitations:

UV Excitation: Like Fura-2, Fura-FF requires excitation with ultraviolet light. thermofisher.com High-energy UV light can be phototoxic to cells, potentially causing cellular damage and artifacts, especially during long-term imaging experiments. nih.gov

Lower Quantum Yield: While specific quantum yield data for Fura-FF is not always readily available in comparative contexts, indicators in the Fura family generally have a lower quantum yield compared to some single-wavelength indicators, meaning they are inherently less bright. thermofisher.com

Potential for Compartmentalization: Like other chemical indicators delivered as acetoxymethyl (AM) esters, there can be issues with the dye not being exclusively localized to the cytosol. The AM ester form can be taken up by organelles such as the endoplasmic reticulum and mitochondria, where it is then cleaved into its active form. wikipedia.org This can complicate the interpretation of the fluorescence signal, which may represent an average of calcium concentrations from multiple compartments.

Cell Impermeability of the Salt Form: The pentapotassium salt form of Fura-FF is not membrane-permeant and must be introduced into cells via techniques like microinjection or electroporation. aatbio.com While this allows for precise control over which cells are loaded, it is more invasive and less suitable for high-throughput applications compared to the membrane-permeant AM ester form.

Structure

2D Structure

Properties

Molecular Formula |

C28H18F2K5N3O14 |

|---|---|

Molecular Weight |

853.9 g/mol |

IUPAC Name |

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C28H23F2N3O14.5K/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41;;;;;/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43);;;;;/q;5*+1/p-5 |

InChI Key |

LZFKAYBOWPHSOE-UHFFFAOYSA-I |

Canonical SMILES |

C1=CC(=C(C(=C1N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])F)F.[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Principles of Fura Ff Pentapotassium Functionality in Research

Chelation Chemistry and Calcium Binding Mechanisms

At the heart of Fura-FF's function is its ability to selectively bind, or chelate, calcium ions. This capability is conferred by a molecular structure akin to BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), which forms a coordination complex with Ca²⁺. medchemexpress.com The pentapotassium salt form of Fura-FF is a cell-impermeant molecule, meaning it cannot passively cross cell membranes. biotium.com Therefore, it must be introduced into cells through methods like microinjection or scrape loading. biotium.com Once inside the cell, the carboxylate groups on the Fura-FF molecule are available to bind with free calcium ions.

Spectroscopic Basis of Calcium-Dependent Fluorescence Response

The utility of Fura-FF as a calcium indicator stems from its fluorescence properties, which change predictably upon binding to Ca²⁺. This change allows researchers to determine the concentration of intracellular calcium.

Excitation and Emission Spectral Characteristics upon Calcium Binding

Fura-FF is a ratiometric indicator, meaning the ratio of its fluorescence intensity at two different excitation wavelengths changes in response to Ca²⁺ concentration. thermofisher.com In the absence of calcium, Fura-FF has an excitation maximum at approximately 365 nm and an emission maximum at around 514 nm. caymanchem.comtargetmol.commedchemexpress.com When saturated with calcium, its excitation maximum shifts to a shorter wavelength, around 339 nm, while the emission maximum sees a slight shift to approximately 507 nm. caymanchem.comtargetmol.commedchemexpress.com This significant shift in the excitation spectrum upon calcium binding is the foundation of its use in ratiometric measurements. aatbio.com

| Condition | Excitation Maximum (nm) | Emission Maximum (nm) |

| Calcium-Free | 365 | 514 |

| Calcium-Saturated | 339 | 507 |

Ratiometric Measurement Principles for Quantitative Ion Concentration Determination

Ratiometric measurement is a powerful technique that minimizes issues such as uneven dye loading, cell thickness variations, and photobleaching. thermofisher.com For Fura-FF, this involves exciting the molecule at two wavelengths, typically near the isosbestic point (where the fluorescence is independent of Ca²⁺ concentration) and at the Ca²⁺-sensitive peak, and measuring the ratio of the emitted fluorescence. A common pair of excitation wavelengths used for Fura-2 and its derivatives are 340 nm and 380 nm. thermofisher.com The ratio of the fluorescence intensities emitted at approximately 510 nm when excited at these two wavelengths provides a quantitative measure of the intracellular Ca²⁺ concentration. thermofisher.com This ratio can be calibrated to determine the precise concentration of free calcium. thermofisher.com

Calcium Dissociation Constant (Kd) and Its Methodological Implications

The dissociation constant (Kd) is a measure of the affinity of an indicator for its target ion. A lower Kd indicates a higher affinity. Fura-FF is characterized as a low-affinity calcium indicator. medchemexpress.comresearchgate.net Its Kd for Ca²⁺ is significantly higher than that of Fura-2. Reports indicate the Kd for Fura-FF to be approximately 5.5 µM to 6 µM, while Fura-2 has a Kd of about 0.14 µM. caymanchem.combiomol.comnih.gov Some sources also report a Kd of around 10 µM for Fura-FF. aatbio.comaatbio.com

This lower affinity is a key methodological advantage in certain research applications. High-affinity indicators like Fura-2 can become saturated in environments with high calcium concentrations, making it difficult to measure further increases. thermofisher.com Fura-FF, with its lower affinity, is better suited for studying cellular compartments or events associated with high calcium levels, such as in mitochondria or during neuronal activity in dendrites and spines. caymanchem.comresearchgate.netbiomol.com

Methodologies for Fura Ff Pentapotassium Application in in Vitro and Ex Vivo Research

Loading Techniques for Intracellular Delivery in Diverse Cell Types

The effective delivery of Fura-FF into the intracellular environment is a critical first step for its use in calcium imaging studies. The choice of loading technique depends on the specific cell type and the experimental goals. Two primary strategies are employed: direct loading of the membrane-impermeant salt form and the use of a cell-permeant ester derivative.

Membrane-Impermeant Salt Form Loading (e.g., Microinjection, Patch Pipette, Scrape Loading)

The pentapotassium salt of Fura-FF is a charged molecule and therefore cannot passively cross the cell membrane. biotium.com To introduce this form of the dye into cells, physical or mechanical methods are required. These techniques offer the advantage of delivering a precise concentration of the indicator directly into the cytoplasm.

Microinjection: This technique involves using a fine glass micropipette to directly inject a solution containing Fura-FF pentapotassium salt into a single cell. biotium.comthermofisher.com It allows for the precise control of the intracellular dye concentration.

Patch Pipette: In conjunction with electrophysiological recordings, Fura-FF can be introduced into a cell through a patch pipette. thermofisher.comnih.gov The dye is included in the pipette's internal solution and diffuses into the cell once the whole-cell patch-clamp configuration is established. researchgate.netnih.govresearchgate.net This method is particularly useful for correlating changes in intracellular calcium with electrical activity in real-time. nih.gov For instance, in studies of the calyx of Held synapse, Fura-FF has been loaded via a whole-cell patch pipette to measure presynaptic calcium transients. physiology.org

Scrape Loading: This method is suitable for loading a population of adherent cells. researchgate.netbiotium.com A gentle scrape of the cell monolayer in the presence of Fura-FF pentapotassium salt creates transient pores in the cell membranes, allowing the dye to enter the cytoplasm. researchgate.nettandfonline.com

Cell-Permeant Acetoxymethyl (AM) Ester Loading and Intracellular Hydrolysis by Esterases

To overcome the challenge of the membrane-impermeant nature of Fura-FF salt, a cell-permeant derivative, Fura-FF acetoxymethyl (AM) ester, is widely used. ruixibiotech.comcaymanchem.commedchemexpress.combiotium.com

The AM ester form of Fura-FF is a lipophilic molecule that can readily cross the cell membrane. biotium.comwikipedia.org Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, regenerating the active, membrane-impermeant Fura-FF pentacarboxylate form, which is then trapped within the cell. ruixibiotech.comcaymanchem.comwikipedia.org This method allows for the non-invasive loading of a large population of cells simultaneously. biotium.comaatbio.com

For optimal loading, a nonionic detergent like Pluronic® F-127 is often used to increase the aqueous solubility of the Fura-FF AM ester. biotium.comaatbio.com In some cell types that actively extrude the dye, an organic anion transporter inhibitor such as probenecid (B1678239) can be added to the loading solution to improve intracellular retention. biotium.comaatbio.com The final concentration of Fura-FF AM and the incubation time need to be empirically determined for each cell line to achieve adequate signal intensity. aatbio.comnih.gov

Calibration Procedures for Absolute Intracellular Calcium Concentration Determination

To convert the fluorescent signals obtained from Fura-FF into absolute intracellular calcium concentrations, a calibration procedure is necessary. nordicbiosite.com This process accounts for the specific properties of the dye and the experimental conditions.

In Vitro Calibration Methodologies Utilizing Standard Calcium Solutions

In vitro calibration involves determining the fluorescence properties of Fura-FF in solutions with known calcium concentrations. thermofisher.com This is typically done using a set of calcium buffers. The key parameters determined are:

Rmin : The ratio of fluorescence intensities at the two excitation wavelengths (typically around 340 nm and 380 nm) in a calcium-free solution.

Rmax : The ratio of fluorescence intensities in a calcium-saturating solution.

Kd : The dissociation constant, which represents the calcium concentration at which half of the indicator is bound to calcium. The Kd of Fura-FF is significantly higher than that of Fura-2, making it suitable for measuring high calcium concentrations. caymanchem.comcaymanchem.combiomol.com In vitro studies have reported Kd values for Fura-FF to be around 5.5 to 6 µM. interchim.frthermofisher.comthermofisher.com

The following equation, known as the Grynkiewicz equation, is then used to calculate the intracellular calcium concentration ([Ca2+]i):

[Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) ionoptix.com

Where 'R' is the experimentally measured fluorescence ratio, and Sf2/Sb2 is the ratio of fluorescence intensities at the second excitation wavelength (e.g., 380 nm) under calcium-free and calcium-bound conditions, respectively. ionoptix.com

In Situ Calibration Strategies within Cellular Environments

The spectroscopic properties and calcium-binding affinity of fluorescent indicators can be altered by the intracellular environment. nordicbiosite.cominterchim.fr Therefore, in situ calibration is often preferred for more accurate measurements. This involves determining the calibration parameters directly within the cells at the end of an experiment.

This is achieved by exposing the Fura-FF-loaded cells to solutions with known high and low calcium concentrations in the presence of a calcium ionophore, such as ionomycin (B1663694) or 4-bromo-A23187. nordicbiosite.cominterchim.frresearchgate.net These ionophores make the cell membrane permeable to calcium, allowing the intracellular calcium concentration to equilibrate with the extracellular medium. nordicbiosite.comionoptix.com Alternatively, cell permeabilizing agents like digitonin (B1670571) or Triton® X-100 can be used to expose the intracellular dye to the controlled calcium levels of the surrounding buffer. nordicbiosite.cominterchim.fr

In some cases, autofluorescence from the cells can interfere with the Fura-FF signal, and correction for this background signal is necessary for accurate calibration. researchgate.net Studies have shown that in situ calibration of Fura-FF in various cell types can yield Kd values that may differ from those determined in vitro. researchgate.net

Advanced Imaging and Detection Modalities

The ratiometric nature of Fura-FF, where the excitation wavelength shifts upon calcium binding while the emission wavelength remains relatively constant, makes it compatible with various advanced imaging and detection modalities. caymanchem.combiomol.comtargetmol.com

Ratiometric Fluorescence Microscopy: This is the most common technique used with Fura-FF. By exciting the dye at two different wavelengths (e.g., 340 nm and 380 nm) and measuring the ratio of the emitted fluorescence (at ~510 nm), changes in intracellular calcium can be quantified independently of dye concentration, photobleaching, and cell thickness. tandfonline.comthermofisher.com

Confocal Microscopy: While Fura-FF's excitation is in the UV range, it can be used with confocal microscopy, although single-photon excitation may be less efficient.

Two-Photon Excitation (TPE) Microscopy: TPE microscopy offers several advantages for imaging Fura-FF, including reduced phototoxicity and deeper tissue penetration. nih.govnih.gov Studies have characterized the two-photon excitation spectra of Fura-FF, demonstrating its utility for long-term calcium imaging in living cells and tissues with minimal photodamage. nih.govnih.gov When using two-photon excitation, Fura-FF is typically excited at a single wavelength (e.g., 810 nm), and changes in fluorescence intensity are used to monitor calcium dynamics, though this negates the ratiometric advantage. nih.govresearchgate.net

Flow Cytometry: Fura-FF can also be used in flow cytometry to measure calcium responses in a population of suspended cells.

The choice of imaging modality depends on the specific research question, the temporal and spatial resolution required, and the nature of the biological sample.

Fluorescence Microscopy Techniques (e.g., Widefield, Confocal, Two-Photon Laser Scanning Microscopy)

The ratiometric properties of Fura-FF make it highly suitable for various fluorescence microscopy techniques to visualize and quantify intracellular calcium dynamics.

Widefield Fluorescence Microscopy: This is a common application for Fura-FF. In a typical setup, cells loaded with the indicator are alternately illuminated with light at two excitation wavelengths (e.g., 340 nm and 380 nm, similar to Fura-2), while the emitted fluorescence is collected at a single wavelength (around 510 nm). leica-microsystems.comresearchgate.net High-speed filter wheels or light sources are used to switch between the excitation wavelengths rapidly. The ratio of the fluorescence intensities emitted at the two excitation wavelengths is then calculated for each pixel or region of interest to determine the intracellular calcium concentration. nih.gov This technique is valuable for capturing dynamic changes in calcium levels across a wide field of view, encompassing multiple cells simultaneously.

Confocal Laser Scanning Microscopy (CLSM): CLSM provides improved spatial resolution and optical sectioning capabilities, which is beneficial for localizing calcium signals within specific subcellular compartments. For Fura-FF, a confocal system equipped with UV laser lines is required. By modifying a standard CLSM, excitation can be achieved using lines from a UV argon laser (e.g., 351 nm and 364 nm), and the resulting fluorescence can be collected. nih.gov This approach allows for the detailed study of Ca²⁺ dynamics in specific organelles, such as the food vacuole in Plasmodium falciparum-infected erythrocytes, as has been demonstrated with the spectrally similar dye Fura-Red. d-nb.info The ability to generate optically thin sections minimizes out-of-focus fluorescence, leading to a more accurate ratiometric measurement from a defined plane within the cell.

Two-Photon Laser Scanning Microscopy (TPE): TPE offers advantages for imaging deep within scattering tissue with reduced phototoxicity. The two-photon excitation spectra for Fura-FF have been characterized, showing that it can be efficiently excited using a tunable ultra-short pulse laser in the range of 750–850 nm. A study determined that an optimal single excitation wavelength for several Fura dyes, including Fura-FF, is around 810 nm, as it yields a high dynamic range. Under two-photon excitation at 810 nm, Fura-FF was found to have an effective dissociation constant (Keff) of 19.2 ± 1 µM and a dynamic range (Rf, the ratio of maximum to minimum fluorescence) of 16.1 ± 2.8 in isolated rabbit ventricular cardiomyocytes. This makes two-photon microscopy with Fura-FF a powerful tool for quantitative calcium imaging in more complex ex vivo preparations like tissue slices.

Table 1: Two-Photon Excitation Properties of Fura-FF

| Parameter | Value | Reference |

|---|---|---|

| Optimal Excitation Wavelength | ~810 nm | |

| Effective Dissociation Constant (Keff) | 19.2 ± 1 µM | |

| Dynamic Range (Rf) | 16.1 ± 2.8 |

Flow Cytometry Applications for Cell Population Analysis

Flow cytometry enables the rapid analysis of fluorescent signals from thousands of individual cells within a heterogeneous population. Fura-FF can be employed in flow cytometry to monitor changes in intracellular calcium, which serves as a sensitive indicator of cell activation. imtec.bebiotium.combiomol.com

A key advantage of using a single ratiometric dye like Fura-FF is the freeing up of other fluorescence channels for the simultaneous analysis of cell surface markers, allowing for the characterization of calcium responses in specific subpopulations. plos.org A methodology demonstrated with Fura Red, which is also ratiometric, involves exciting the dye-loaded cells with violet (e.g., 405 nm) and green (e.g., 532 nm) lasers. plos.org The resulting emission is detected in two separate channels (e.g., 660/20 BP for the increasing signal and 710/50 BP for the decreasing signal). The ratio of these two signals provides a ratiometric measurement of calcium flux on a cell-by-cell basis. plos.org This approach allows researchers to:

Robustly detect calcium flux in minority cell populations.

Quantify the percentage of responding cells within a larger population.

Simultaneously monitor the effects of pharmacological agents on both treated and untreated cells in a mixed sample.

For example, this technique can be used to demonstrate that only cells expressing a specific chemokine receptor exhibit a calcium flux in response to their cognate ligand, providing a powerful tool for functional studies of receptors and ion channels in primary cells. plos.org

Fluorescence Spectroscopy and Microplate Reader Systems for Kinetic and Endpoint Measurements

Fluorescence spectroscopy and microplate readers are widely used for high-throughput analysis of intracellular calcium mobilization, particularly in drug discovery and cell signaling research. biotium.com Fura-FF is well-suited for these platforms.

Kinetic Measurements: Microplate readers equipped with injectors can be used to perform kinetic assays. nih.gov In this setup, cells are seeded in a multi-well plate (e.g., a 96-well plate) and loaded with Fura-FF. The plate reader is programmed to measure fluorescence by alternating between two excitation wavelengths (e.g., 340 nm and 380 nm) and recording the emission at ~510 nm over time. nih.gov At a specific point, the injector system adds a stimulus (e.g., an agonist like ATP) to the wells, and the subsequent change in the fluorescence ratio is monitored in real-time. aatbio.com This provides detailed kinetic data on the calcium response, including the peak amplitude and the rate of rise and decay.

Endpoint Measurements: For endpoint assays, the fluorescence ratio is measured at a single time point before and after the addition of a stimulus. This method is useful for high-throughput screening to identify compounds that either trigger or inhibit calcium release. The change in the ratiometric signal between the resting and stimulated states provides a quantitative measure of the cellular response.

A typical experimental workflow involves seeding cells, loading them with the Fura-FF indicator, washing away excess dye, and then placing the plate in the reader for measurement before and after the addition of the test compound. nih.govaatbio.com

Table 2: Example Microplate Reader Settings for Fura-based Calcium Assay

| Parameter | Setting | Reference |

|---|---|---|

| Excitation Wavelength 1 | 340 nm | nih.gov |

| Excitation Wavelength 2 | 380 nm | nih.gov |

| Emission Wavelength | 510 nm | nih.gov |

| Measurement Mode | Kinetic (e.g., readings every 3 sec) | nih.gov |

| Agonist Injection | Automated injector (e.g., ATP solution) | aatbio.com |

Signal Processing and Data Analysis for Ratiometric Fluorescence Data

The analysis of data from ratiometric indicators like Fura-FF involves several key steps to convert raw fluorescence intensity values into meaningful physiological data.

First, background fluorescence must be subtracted from the images or readings at each wavelength. nih.gov This corrects for autofluorescence and other sources of background noise. Next, a ratio image or value (R) is calculated by dividing the background-corrected fluorescence intensity at the Ca²⁺-bound excitation wavelength (F_λ1, e.g., 340 nm) by the intensity at the Ca²⁺-free excitation wavelength (F_λ2, e.g., 380 nm). researchgate.net

The core of ratiometric analysis is the conversion of this ratio into an absolute calcium concentration. This is typically achieved using the Grynkiewicz equation: nih.gov

[Ca²⁺] = K_d * Q * [(R - R_min) / (R_max - R)]

Where:

[Ca²⁺] is the intracellular calcium concentration.

K_d is the dissociation constant of the indicator for Ca²⁺.

R is the experimentally measured fluorescence ratio (F_λ1 / F_λ2).

R_min is the ratio in the absence of calcium (zero Ca²⁺).

R_max is the ratio at saturating Ca²⁺ concentrations.

Q is the ratio of the fluorescence intensity of the free indicator to the bound indicator at the second wavelength (λ2).

The parameters R_min, R_max, and Q must be determined through a calibration procedure. This involves exposing the cells to solutions with known zero and saturating calcium concentrations, often using ionophores (like ionomycin) and calcium chelators (like EGTA). nih.gov

For many applications, particularly those focused on relative changes, data are often presented as the change in ratio (ΔR) or as a normalized fluorescence change, commonly referred to as ΔF/F. uk.com However, for ratiometric dyes, the direct ratio (R) or the calculated [Ca²⁺] is more common and quantitatively robust.

In imaging experiments, data analysis involves defining regions of interest (ROIs), such as the cytoplasm or specific organelles, and plotting the average ratio within these ROIs over time. nih.gov For weak or noisy signals, more advanced statistical methods can be employed. The Statistically Optimized Analysis of Ratiometric Signals (SOARS) method, for example, uses a statistical model of the data to objectively detect and estimate ratiometric signals, taking into account pixel-pixel covariance to improve the signal-to-noise ratio. optica.org This can be further enhanced by using Canonical Correlation Analysis (CCA) when analyzing similar responses across multiple datasets. optica.org

Advanced Research Applications of Fura Ff Pentapotassium in Specific Biological Systems and Cellular Compartments

Investigation of High Intracellular Calcium Concentration Compartments

The unique characteristics of Fura-FF make it an invaluable probe for studying organelles and cellular compartments known to accumulate high levels of calcium.

Mitochondrial Calcium Dynamics Studies

Mitochondria play a crucial role in cellular calcium homeostasis, sequestering large amounts of Ca2+ to buffer cytosolic fluctuations and regulate their own metabolic processes. The high intramitochondrial calcium concentration, which can reach micromolar levels, necessitates the use of a low-affinity indicator like Fura-FF for accurate measurement. caymanchem.combiomol.comresearchgate.net

In studies of presynaptic nerve terminals, researchers have successfully employed Fura-FF in combination with other fluorescent dyes to simultaneously monitor cytoplasmic and mitochondrial calcium levels. nih.gov For instance, by loading the cytoplasm with the membrane-impermeant Fura-FF salt via a patch pipette and using a membrane-permeant dye that accumulates in the mitochondria, such as a rhodamine-based indicator, distinct calcium signals from these two compartments can be resolved. nih.gov This approach has revealed that following neuronal stimulation, presynaptic mitochondrial calcium concentration ([Ca2+]mito) can rise rapidly to over 5 µM, decaying much more slowly than the transient cytoplasmic calcium increase. nih.gov These findings underscore the significant capacity of mitochondria to sequester calcium and influence synaptic transmission. nih.gov

| Parameter | Cytoplasmic Calcium ([Ca2+]cyto) | Mitochondrial Calcium ([Ca2+]mito) |

| Peak Concentration | 8.5 ± 1.1 µM | > 5 µM |

| Decay Time Constant | 45 ± 3 msec | Half-time of 1.5 ± 0.4 sec |

| Data from studies on presynaptic terminals, illustrating the distinct calcium dynamics in the cytoplasm and mitochondria following stimulation. nih.gov |

Endoplasmic Reticulum Calcium Release and Reuptake

The endoplasmic reticulum (ER) serves as a major intracellular calcium store, with luminal calcium concentrations estimated to be in the high micromolar to millimolar range. Investigating the release and reuptake of calcium from this organelle is fundamental to understanding a vast array of cellular signaling pathways. Due to the very high Ca2+ levels within the ER, low-affinity indicators are essential. While direct measurement within the ER is challenging, Fura-FF can be employed to study the large and rapid increases in cytosolic calcium that result from ER calcium release events, for example, those triggered by inositol (B14025) 1,4,5-trisphosphate (IP3). biomol.comvulcanchem.com The fast response time of Fura-FF is advantageous in capturing the kinetics of these release and subsequent reuptake processes.

Calcium Signaling Analysis in Excitable Cells with Unique Buffering Characteristics

Excitable cells often exhibit rapid and localized calcium transients that are critical for their function. The low intrinsic calcium buffering capacity of some of these cellular compartments makes them ideal candidates for study with Fura-FF.

Neuronal Dendrites and Spines Calcium Transients

Neuronal dendrites and their spines are sites of synaptic integration where precise spatial and temporal control of calcium is paramount for synaptic plasticity. These compartments are characterized by a relatively low endogenous calcium buffering capacity. caymanchem.combiomol.comresearchgate.net The use of a low-affinity indicator like Fura-FF is preferred in these systems because it minimizes the artificial buffering of calcium by the indicator itself, providing a more accurate representation of the physiological calcium dynamics. nih.gov

In studies combining voltage and calcium imaging in cerebellar Purkinje neurons, loading cells with 1 mM Fura-FF allowed for the quantitative measurement of physiological changes in free calcium. nih.gov This approach enables researchers to correlate membrane potential changes with calcium transients at specific dendritic locations, offering insights into local dendritic integration. nih.gov The low-affinity nature of Fura-FF ensures that it does not significantly dampen the rapid calcium signals that are characteristic of these neuronal microdomains. thermofisher.com

Sperm Cell Calcium Mobilization and Signaling Pathways

Calcium signaling is a central regulator of sperm function, including motility, capacitation, and the acrosome reaction. The mobilization of calcium in sperm involves both influx from the extracellular medium and release from intracellular stores. To investigate these processes, researchers have utilized Fura-FF to monitor changes in intracellular calcium concentration ([Ca2+]i). medchemexpress.comtargetmol.com

In one experimental protocol, human sperm cells are loaded with 5 µM Fura-FF to measure fluorescence changes in response to various stimuli. medchemexpress.comtargetmol.com Studies have shown that defects in calcium signaling, specifically in the mobilization of stored calcium, can be linked to poor hyperactivated motility, a crucial factor for successful fertilization. The use of a ratiometric indicator like Fura-FF allows for the comparison of resting and stimulated calcium levels, providing a clearer picture of the cell's signaling capacity.

Characterization of Rapid Calcium Transients and Fluxes

The ability to resolve fast changes in calcium concentration is critical for understanding many physiological processes. Fura-FF's kinetic properties make it suitable for detecting rapid calcium transients that might be missed by higher-affinity dyes.

In studies of smooth muscle cells, a modified version of Fura-2, C18-Fura-2, which anchors to the cell membrane, was used to record rapid changes in intracellular [Ca2+] near the membrane in response to depolarization. researchgate.net The initial rise of the calcium transient reported by this membrane-associated probe was four to six times faster than that reported by cytosolic Fura-2. researchgate.net While this study used a modified Fura-2, it highlights the importance of indicator localization and kinetics in resolving rapid calcium events. Fura-FF, with its inherently faster response time due to its low affinity, is similarly well-suited for capturing such rapid fluxes, for example, those occurring during neurotransmitter release at presynaptic terminals or during calcium-induced calcium release from the sarcoplasmic reticulum in muscle fibers. researchgate.netyakusaku.jp Its use in these contexts allows for a more accurate determination of the onset and decay kinetics of calcium signals, which are often on the millisecond timescale. yakusaku.jp

Integration with Multi-Parameter Research Approaches

The ability to simultaneously monitor multiple physiological parameters is crucial for a comprehensive understanding of complex cellular signaling networks. Fura-FF (pentapotassium), with its distinct spectral properties, is well-suited for integration into multi-parameter research approaches, allowing for concurrent measurements with other fluorescent probes and enabling advanced multiplexing techniques.

Concurrent Measurements with Other Fluorescent Probes (e.g., Intracellular pH, Zinc Ions, Membrane Potential)

The spectral characteristics of Fura-FF, particularly its excitation in the ultraviolet range, minimize spectral overlap with many other fluorescent dyes that are excited by visible light. nih.gov This property is highly advantageous for simultaneously measuring changes in intracellular calcium concentration alongside other critical cellular parameters such as intracellular pH (pHi), zinc ion (Zn²⁺) concentration, and membrane potential (Vm). nih.govnih.govnih.govnih.gov

Intracellular pH (pHi): Researchers have successfully combined Fura-FF with pH-sensitive dyes like BCECF to concurrently measure intracellular calcium and pH changes. nih.gov For instance, in human sperm, simultaneous ratiometric dual-excitation recording of Fura-FF and BCECF was achieved to monitor pH-induced calcium influx. nih.gov This approach allows for the dissection of signaling pathways where calcium and pH are intricately linked.

Zinc Ions (Zn²⁺): Fura-FF has been used in combination with zinc indicators like FluoZin-3 for the simultaneous detection of calcium and zinc dynamics. nih.govthermofisher.com This is particularly relevant in neuronal studies, where both ions play critical roles in signaling and excitotoxicity. nih.gov Although Fura-FF can bind other metal ions, including Zn²⁺, its use with a specific zinc probe allows for more precise and differentiated measurements of each ion. researchgate.net It is important to note that the affinity of both Fura-FF and FluoZin-3 for Zn²⁺ can be affected by changes in pH, which needs to be considered during experimental design and data analysis. nih.govnih.gov

Membrane Potential (Vm): The combination of Fura-FF with voltage-sensitive dyes (VSDs) enables the simultaneous recording of intracellular calcium concentration and membrane potential. nih.gov This is a powerful technique for studying stimulus-secretion coupling, action potential-induced calcium transients, and other electrophysiological events. By using a UV-excitable calcium indicator like Fura-FF, researchers can minimize direct excitation of the VSD, which is typically excited at longer wavelengths, thereby reducing photodynamic damage and spectral crosstalk. nih.gov For example, in cerebellar Purkinje neurons, Fura-FF was used alongside the voltage-sensitive dye JPW-1114 to investigate the relationship between membrane potential changes and calcium signals. nih.gov

The following table summarizes some of the fluorescent probes that have been used in conjunction with Fura-FF for multi-parameter imaging:

| Concurrent Probe | Measured Parameter | Biological System Example | Reference(s) |

| BCECF | Intracellular pH (pHi) | Human Sperm | nih.gov |

| FluoZin-3 | Zinc Ions (Zn²⁺) | Hippocampal Neurons | nih.govthermofisher.com |

| JPW-1114 | Membrane Potential (Vm) | Cerebellar Purkinje Neurons | nih.gov |

| Rhodamine 123 | Mitochondrial Membrane Potential (Δψm) | Cortical Neurons | nih.gov |

Frequency- and Spectrally-Tuned Multiplexing (FASTM) for Multi-Analyte Imaging

A significant advancement in multi-parameter imaging is the development of Frequency- and Spectrally-Tuned Multiplexing (FASTM). nih.gov This innovative technique allows for the simultaneous recording of multiple fluorescent probes with high temporal resolution by modulating the excitation light for each probe at a distinct frequency. nih.gov The emitted fluorescence is then demodulated using lock-in amplifiers to separate the signals from each probe, even if their emission spectra overlap. nih.gov

Fura-FF has been successfully incorporated into FASTM setups. In one study, FASTM was used for the simultaneous ratiometric dual-excitation recording of Fura-FF and the pH indicator BCECF in human sperm. nih.gov Each probe was excited at two different wavelengths with frequency-modulated light, and the combined emission was collected by a single detector. nih.gov This approach enabled the researchers to distinguish the calcium and pH signals with minimal crosstalk, providing detailed insights into the kinetics of their interplay. nih.gov

The temporal resolution of FASTM is a major advantage, limited primarily by the lock-in amplifier and detector, allowing for multiplexing with microsecond time resolution. nih.gov This makes the technique suitable for studying rapid cellular signaling events. The FASTM methodology can be expanded to include more than two probes by utilizing additional LEDs, modulation frequencies, and detectors, further enhancing the capacity for multi-analyte imaging. nih.govresearchgate.net

Comparative Analysis of Fura Ff Pentapotassium with Other Ratiometric and Non Ratiometric Calcium Indicators

Distinctive Properties Compared to Fura-2

Fura-FF and Fura-2 share similar spectral properties, with both being excitable by UV light. caymanchem.combiomol.comtargetmol.com In its calcium-free state, Fura-FF has an excitation maximum at approximately 365 nm and an emission maximum at 514 nm. caymanchem.combiomol.comtargetmol.commedchemexpress.com Upon binding to calcium, its excitation peak shifts to around 339 nm, with the emission peak shifting to 507 nm. caymanchem.combiomol.comtargetmol.commedchemexpress.com This ratiometric behavior allows for accurate determination of calcium concentrations by measuring the ratio of fluorescence intensities at two different excitation wavelengths. fluorofinder.combiotium.combitesizebio.comwikipedia.orgaatbio.com

A key distinction lies in their affinity for calcium. Fura-FF has a significantly higher dissociation constant (Kd) for calcium, approximately 6 µM, compared to Fura-2's Kd of about 0.14 µM. caymanchem.combiomol.comtargetmol.comcaymanchem.com This lower affinity makes Fura-FF better suited for measuring high calcium concentrations that would saturate the high-affinity Fura-2. caymanchem.combiomol.comtargetmol.comcaymanchem.comaatbio.comaatbio.comzhscience.comresearchgate.net

Another critical advantage of Fura-FF is its negligible sensitivity to magnesium ions, which can interfere with the measurements of other calcium indicators. caymanchem.combiomol.comtargetmol.comcaymanchem.comanjiechem.com This high selectivity for calcium over magnesium enhances the accuracy of calcium measurements in cellular environments where magnesium is present. nih.govuthscsa.edu

Table 1: Comparison of Fura-FF and Fura-2

| Property | Fura-FF (pentapotassium) | Fura-2 |

|---|---|---|

| Calcium Affinity (Kd) | ~6 µM caymanchem.combiomol.comtargetmol.comcaymanchem.comresearchgate.net | ~0.14 µM caymanchem.combiomol.comtargetmol.comcaymanchem.com |

| Excitation (Ca²⁺-free) | ~365 nm caymanchem.combiomol.comtargetmol.commedchemexpress.com | ~363 nm nordicbiosite.comaatbio.com |

| Excitation (Ca²⁺-bound) | ~339 nm caymanchem.combiomol.comtargetmol.commedchemexpress.com | ~335 nm nordicbiosite.comaatbio.com |

| Emission (Ca²⁺-free) | ~514 nm caymanchem.combiomol.comtargetmol.commedchemexpress.com | ~510 nm aatbio.comaatbio.comaatbio.comzhscience.comnordicbiosite.comaatbio.comaatbio.com |

| Emission (Ca²⁺-bound) | ~507 nm caymanchem.combiomol.comtargetmol.commedchemexpress.com | ~510 nm aatbio.comaatbio.comaatbio.comzhscience.comnordicbiosite.comaatbio.comaatbio.com |

| Magnesium Sensitivity | Negligible caymanchem.combiomol.comtargetmol.comcaymanchem.comanjiechem.com | Some sensitivity |

Comparisons with Other UV-Excitable Ratiometric Indicators (e.g., Indo-1, BTC)

Other UV-excitable ratiometric indicators like Indo-1 and BTC offer alternatives to the Fura series.

Indo-1: Unlike Fura-2 and Fura-FF, which are dual-excitation indicators, Indo-1 is a dual-emission indicator. fluorofinder.comaatbio.comnordicbiosite.comaatbio.comaatbio.comaatbio.comsyronoptics.comqmul.ac.ukaatbio.comnih.govthermofisher.com It is excited by a single wavelength (around 350-360 nm) and exhibits a shift in its emission spectrum upon calcium binding, from approximately 475-485 nm in the calcium-free form to about 400-405 nm when bound to calcium. nordicbiosite.comaatbio.comaatbio.comsyronoptics.comqmul.ac.ukaatbio.comthermofisher.com This property makes Indo-1 well-suited for applications like flow cytometry where changing emission filters is more practical than alternating excitation wavelengths. nordicbiosite.comqmul.ac.uknih.gov

BTC: BTC is another low-affinity ratiometric calcium indicator with a Kd of approximately 12 µM. nih.govuthscsa.edunih.govjneurosci.org It is excited at longer wavelengths (400/485 nm) compared to the Fura series. nih.govjneurosci.org However, BTC has been noted to have a modest dynamic range upon calcium binding and is susceptible to photodamage and sensitive to pH changes. nih.govuthscsa.edu An interesting feature of BTC is that its spectral properties differ when binding to other metal ions like zinc, which is not the case for Fura-FF. nih.govuthscsa.edu

Table 2: Comparison of UV-Excitable Ratiometric Indicators

| Indicator | Type | Excitation (nm) | Emission (nm) | Calcium Affinity (Kd) | Key Features |

|---|---|---|---|---|---|

| Fura-FF | Dual-Excitation | ~365 (free) / ~339 (bound) caymanchem.combiomol.comtargetmol.commedchemexpress.com | ~514 (free) / ~507 (bound) caymanchem.combiomol.comtargetmol.commedchemexpress.com | ~6 µM caymanchem.combiomol.comtargetmol.comcaymanchem.comresearchgate.net | Low Mg²⁺ sensitivity, good for high Ca²⁺. caymanchem.combiomol.comtargetmol.comcaymanchem.comanjiechem.com |

| Indo-1 | Dual-Emission | ~350-360 nordicbiosite.comnih.gov | ~475-485 (free) / ~400-405 (bound) nordicbiosite.comaatbio.comaatbio.comsyronoptics.comqmul.ac.ukaatbio.comthermofisher.com | ~0.23 µM | Ideal for flow cytometry. nordicbiosite.comqmul.ac.uknih.gov |

| BTC | Dual-Excitation | ~400 / ~485 nih.govjneurosci.org | ~525 jneurosci.org | ~12 µM nih.govuthscsa.edunih.gov | Visible wavelength excitation, sensitive to other metal ions. nih.govuthscsa.edunih.govjneurosci.org |

Suitability Across Varying Intracellular Calcium Concentration Ranges (Low vs. High Affinity Indicators)

The choice of a calcium indicator is highly dependent on the expected range of intracellular calcium concentrations.

High-Affinity Indicators: Indicators like Fura-2 (Kd ~0.14 µM) and Fluo-4 (Kd ~345 nM) are considered high-affinity probes. caymanchem.combiomol.comtargetmol.comcaymanchem.comaatbio.comnih.govlumiprobe.com They are very sensitive and ideal for detecting small, transient changes in calcium from a low resting concentration, typically around 100 nM. nih.gov However, they can become saturated in environments with high calcium concentrations, making it difficult to quantify large calcium increases. thermofisher.comthermofisher.com

Low-Affinity Indicators: Fura-FF, with its Kd of approximately 6 µM, is a low-affinity indicator. caymanchem.combiomol.comtargetmol.comcaymanchem.comresearchgate.net This makes it particularly valuable for studying cellular compartments or events associated with high calcium levels, such as in mitochondria, neuronal dendrites, and spines, where high-affinity indicators would be fully saturated. caymanchem.combiomol.comtargetmol.comcaymanchem.comresearchgate.net Other low-affinity indicators include BTC (Kd ~12 µM) and analogs of Fluo-4 like Fluo-5F (Kd ~2.3 µM) and Fluo-4FF (Kd ~9.7 µM). nih.govuthscsa.edunih.govnih.govthermofisher.com The use of low-affinity indicators allows for the accurate measurement of calcium dynamics during periods of intense cellular activity or in specific subcellular regions with elevated calcium. researchgate.netnih.gov

Methodological Challenges and Analytical Considerations in Fura Ff Pentapotassium Research

Potential for Subcellular Compartmentalization and Non-Cytoplasmic Sequestration

A significant challenge in using Fura-FF, and fluorescent indicators in general, is the potential for their sequestration into subcellular compartments other than the cytoplasm. While the pentapotassium salt form of Fura-FF is membrane-impermeant and typically loaded directly into the cytoplasm via methods like microinjection or through a patch pipette, its acetoxymethyl (AM) ester form, used for loading large populations of cells, can be taken up by organelles. researchgate.netnih.gov

Once inside the cell, intracellular esterases are supposed to cleave the AM groups, trapping the active, Ca2+-sensitive form of the dye in the cytoplasm. However, this process is not always confined to the cytosol. Fura-2 AM, a related compound, has been shown to be sequestered and hydrolyzed within mitochondria, the nucleus, and other organelles. researchgate.netresearchgate.net This compartmentalization can lead to inaccurate measurements of cytosolic Ca2+ concentrations, as the dye reports on the calcium levels within these organelles, which can differ significantly from the cytoplasm. For instance, mitochondria are known to be involved in calcium signaling and can have high calcium concentrations, making them a potential site for the sequestration of low-affinity dyes like Fura-FF. caymanchem.comcaymanchem.com

To mitigate this, researchers can load cells with the salt form of the dye directly into the cytoplasm, bypassing the AM ester loading process and ensuring the indicator remains in the intended compartment. nih.govnih.gov Another strategy involves performing experiments at lower temperatures to reduce organelle uptake. nih.gov

Dye Efflux and Strategies for Enhanced Cellular Retention (e.g., Probenecid (B1678239) Use)

Once successfully loaded into the cytoplasm, Fura-FF can be actively removed from the cell by organic anion transporters. nih.govbiotium.com This process, known as dye efflux, leads to a gradual decrease in the intracellular dye concentration over time, which can compromise the accuracy of long-term calcium measurements. The rate of efflux can vary depending on the cell type and temperature. biotium.com

To counteract dye efflux, inhibitors of organic anion transport, such as probenecid, are commonly used. nih.govnih.gov Probenecid has been shown to effectively reduce the secretion of Fura-2 from various cell types, including macrophages and pancreatic beta-cells, thereby improving the stability of the fluorescent signal. nih.govnih.gov The optimal concentration of probenecid must be determined for each cell type to ensure it effectively blocks dye transport without causing adverse cellular effects. thermofisher.com

Table 1: Strategies to Mitigate Fura-FF Efflux

| Strategy | Mechanism of Action | Key Considerations |

| Probenecid | Inhibits organic anion transporters responsible for dye efflux. | Concentration needs to be optimized for each cell type to avoid toxicity. thermofisher.com |

| Sulfinpyrazone | Another inhibitor of the uric acid transport system. | Similar to probenecid, concentration optimization is crucial. thermofisher.com |

| Lowering Temperature | Reduces the activity of cellular transport mechanisms. biotium.com | May alter the physiological processes being studied. |

Photobleaching and Photochemical Degradation in Prolonged Imaging Experiments

During fluorescence microscopy, the excitation light used to stimulate Fura-FF can lead to photobleaching, a process where the fluorophore permanently loses its ability to fluoresce. This is a significant concern in prolonged imaging experiments, as it can lead to a decrease in signal intensity that might be misinterpreted as a change in calcium concentration. nih.govnih.gov

Furthermore, photobleaching of Fura-2 has been shown to produce a fluorescent intermediate that is not sensitive to calcium in the same range as the parent dye. nih.gov The presence of such a photoproduct violates the assumptions of the ratiometric measurement method, leading to inaccurate calcium concentration calculations. Even a small amount of photobleaching can introduce significant errors. nih.gov

To minimize photobleaching, researchers should use the lowest possible excitation light intensity and exposure times that still provide an adequate signal-to-noise ratio. nih.govcoolled.com Reducing the concentration of oxygen in the medium can also help to decrease the rate of photobleaching. nih.gov Additionally, modern imaging systems with highly sensitive detectors and rapid wavelength switching can help to reduce the total light exposure. coolled.com

Influence of Environmental Factors on Indicator Performance (e.g., pH, Temperature, Ionic Strength)

The fluorescent properties and calcium affinity of Fura-FF are sensitive to changes in the intracellular environment, including pH, temperature, and ionic strength. nih.govnih.gov

pH: Changes in intracellular pH can affect the fluorescence of Fura-FF. nih.govnih.gov While Fura-FF is reported to have low pH sensitivity within the physiological range, significant deviations can alter its Ca2+ binding affinity and fluorescence ratio. researchgate.netnih.gov

Temperature: Temperature can influence both the Ca2+ binding kinetics and the fluorescence quantum yield of the indicator. nih.govnih.gov Studies on the related dye Fura-2 have shown that its fluorescence emission is affected differently at its two excitation wavelengths as temperature changes, which can alter the ratiometric output. nih.govresearchgate.net It is important to maintain a stable temperature during experiments and to perform calibrations at the same temperature at which the measurements are taken. nih.gov

Ionic Strength and Viscosity: The intracellular environment is a complex milieu with high concentrations of proteins and other molecules, which can affect the ionic strength and viscosity. These factors can, in turn, influence the spectral properties and Ca2+ affinity of Fura-FF. nih.govberkeley.edu

Table 2: Influence of Environmental Factors on Fura-FF

| Factor | Effect on Fura-FF Performance | Mitigation Strategies |

| pH | Can alter Ca2+ affinity and fluorescence. nih.govnih.gov | Maintain stable intracellular pH; perform calibrations at the experimental pH. |

| Temperature | Affects binding kinetics and fluorescence intensity. nih.govnih.gov | Maintain constant temperature; perform calibrations at the experimental temperature. |

| Ionic Strength | Can shift spectral properties and Ca2+ affinity. nih.govberkeley.edu | In situ calibration is recommended to account for the intracellular environment. berkeley.edu |

Limitations in Quantifying Intracellular Calcium Buffering Capacities

While Fura-FF is a tool for measuring free Ca2+ concentrations, the presence of the dye itself can alter the intracellular calcium buffering capacity. thermofisher.combiomedres.us The indicator acts as an exogenous calcium buffer, binding to Ca2+ ions and thereby affecting the free Ca2+ concentration it is intended to measure. This is a particular concern when using high concentrations of the dye. thermofisher.com

The low affinity of Fura-FF for Ca2+ makes it less disruptive to resting calcium levels compared to high-affinity indicators. ionoptix.com However, at the high calcium concentrations that Fura-FF is designed to measure, it can still significantly buffer calcium, potentially underestimating the true peak of a calcium transient. nih.gov

Accurately quantifying the endogenous calcium buffering capacity of a cell is challenging in the presence of any exogenous indicator. Mathematical models can be employed to estimate the impact of the indicator on calcium dynamics and to correct the measured calcium concentrations. biomedres.us

Future Directions and Emerging Research Avenues for Fura Ff Pentapotassium and Its Derivatives

Development of Fura-FF Based Bioconjugates for Targeted Protein Labeling (e.g., SNAP-tag Fusion Proteins)

A significant advance in the application of small-molecule indicators like Fura-FF is their conjugation to protein tags for precise subcellular targeting. This approach merges the benefits of synthetic dyes—such as rapid kinetics and robust photophysical properties—with the genetic specificity of protein labeling. researchgate.net

Researchers have successfully synthesized a derivative of Fura-FF (specifically, a Fura-2FF variant) that can be covalently linked to SNAP-tag fusion proteins. medchemexpress.comnih.gov The SNAP-tag is a self-labeling protein that can be genetically fused to a protein of interest. When a Fura-FF derivative carrying a corresponding ligand, such as O⁶-benzylguanine (BG), is introduced to cells expressing the SNAP-tag fusion, a covalent bond forms, tethering the Ca²⁺ sensor to a specific location. researchgate.netrsc.org

Detailed Research Findings:

Synthesis and Validation: Studies describe the synthesis of Fura-2FF-O⁶-benzylguanine and confirm its ability to react specifically with SNAP-tag proteins. nih.govrsc.org

Retained Functionality: Crucially, the Fura-FF conjugate retains its calcium-sensing capabilities after being coupled to the SNAP-tag protein. medchemexpress.comnih.govepfl.ch This allows for the measurement of Ca²⁺ concentrations in defined subcellular locations, such as the nucleus or mitochondria, by expressing the SNAP-tag fusion protein in those compartments. researchgate.net

Advantages: This hybrid chemical-genetic method provides superior spatial specificity compared to loading the acetoxymethyl (AM) ester form of the dye, which diffuses throughout the cytoplasm. researchgate.net It enables researchers to investigate Ca²⁺ dynamics in microdomains that were previously difficult to resolve.

Advancements in Imaging Modalities for Enhanced Spatiotemporal Resolution

The utility of Fura-FF is greatly enhanced when paired with advanced microscopy techniques that overcome the limitations of traditional fluorescence imaging. The development of two-photon laser scanning microscopy (2-PLSM) has been particularly impactful. frontiersin.org

Two-photon excitation (TPE) uses a focused infrared laser to excite fluorophores, which offers several advantages for imaging deep within biological tissues:

Increased Penetration Depth: Longer wavelength light scatters less, allowing for imaging deeper into tissues. frontiersin.org

Reduced Phototoxicity and Photobleaching: Excitation is confined to the focal volume, minimizing damage to the surrounding tissue and preserving the fluorescent signal for long-term experiments. nih.govresearchgate.net

Improved Spatial Resolution: The technique reduces background fluorescence, leading to clearer images of individual neurons or even subcellular structures like dendritic spines. frontiersin.org

Detailed Research Findings:

Two-Photon Spectra: The two-photon excitation spectra for Fura-FF have been characterized, providing the necessary parameters for its use in 2-PLSM. nih.govresearchgate.net Studies have determined its two-photon fluorescence cross-section and its effective Ca²⁺ dissociation constant (Keff ≈ 19.2 µM) under these conditions. nih.gov

Long-Term Imaging: TPE of Fura dyes has been shown to permit continuous, long-term (5–10 minutes) imaging of Ca²⁺ dynamics in cells like ventricular cardiomyocytes without significant photodamage or dye bleaching. nih.govresearchgate.net

Organelle-Specific Imaging: These advanced imaging methods can be combined with targeted indicators to provide detailed insights into Ca²⁺ transport within specific organelles, such as mitochondria. frontiersin.org

Extended Integration into High-Throughput Screening (HTS) Platforms for Drug Discovery

The demand for efficient and reliable methods for drug screening has driven the integration of fluorescent indicators into automated, high-throughput platforms. Fura-FF, as a ratiometric indicator, is exceptionally well-suited for HTS applications. nih.govmoleculardevices.com

Unlike single-wavelength dyes where the signal can be affected by dye concentration, cell number, or optical path length, ratiometric measurements are based on the ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm). nih.gov This ratio is proportional to the intracellular Ca²⁺ concentration, providing a more robust and quantitative readout that is less susceptible to experimental artifacts. moleculardevices.com

Detailed Research Findings:

Robustness and Reproducibility: The ratiometric nature of Fura-2 and its analogs corrects for well-to-well variability in cell loading and other factors, leading to higher-quality data and improved Z-factors in screening assays. moleculardevices.com

Platform Compatibility: Ratiometric calcium assays using Fura dyes have been successfully implemented on automated fluorescence plate readers, such as the FLIPR® Tetra system, enabling screening in 96-, 384-, and even 1536-well formats. moleculardevices.com

Suitability for Diverse Targets: The low Ca²⁺ affinity of Fura-FF makes it particularly useful for screening G-protein-coupled receptors (GPCRs) or ion channels that elicit large or sustained increases in intracellular calcium, as it avoids the signal saturation that would occur with high-affinity dyes. caymanchem.com This allows for the accurate characterization of agonist and antagonist dose-response curves.

Elucidating Complex Inter-Ion Dynamics and Crosstalk using Fura-FF in Multi-Probe Experiments

A frontier in cell biology is understanding how different signaling pathways and second messengers interact. Multi-probe imaging, where cells are loaded with more than one fluorescent indicator, allows for the simultaneous measurement of multiple physiological parameters. Fura-FF possesses key characteristics that make it a valuable component in such experiments.

One of the primary challenges in multi-ion imaging is spectral crosstalk and interference between indicators and other ions. Fura-FF offers a distinct advantage due to its negligible sensitivity to magnesium (Mg²⁺), an abundant intracellular cation that can interfere with many other Ca²⁺ dyes. caymanchem.com This selectivity ensures that the Fura-FF signal is a true representation of the Ca²⁺ concentration.

Potential Experimental Setups:

Cytosolic vs. Mitochondrial Ca²⁺: Researchers can use Fura-FF to monitor the large Ca²⁺ changes within mitochondria, where concentrations can be very high, while simultaneously using a high-affinity indicator (e.g., Fura-2 or a genetically encoded indicator like GCaMP) to measure the smaller, more subtle Ca²⁺ fluctuations in the cytosol.

Calcium and Other Ions: Fura-FF could be paired with fluorescent indicators for other ions, such as sodium (e.g., SBFI) or zinc (e.g., FluoZin-3). By selecting probes with distinct excitation and emission spectra, researchers can simultaneously monitor the dynamics of two different ion species and investigate their interplay, for instance, during excitotoxicity or synaptic transmission.

Ca²⁺ and pH: The ratiometric properties of Fura-FF allow for quantitative measurements, which is critical when correlating Ca²⁺ signals with changes in other cellular parameters like intracellular pH, which can be monitored with dyes like BCECF. This is essential for studying processes where Ca²⁺ signaling and cellular metabolism are tightly linked.

The ability to quantitatively measure Ca²⁺ in high-concentration environments without interference from Mg²⁺ positions Fura-FF as a powerful tool for dissecting the complex and interwoven network of intracellular ion signaling.

Q & A

Q. How does Fura-FF (pentapotassium) differ from other calcium indicators like Fura-2 in experimental applications?

Fura-FF has a lower calcium affinity (Kd ~5.5 µM vs. Fura-2’s 145 nM), making it ideal for high-calcium environments such as mitochondria or systems with low calcium buffering capacity (e.g., neuronal dendrites). Unlike Fura-2, Fura-FF exhibits minimal sensitivity to Mg²⁺ interference, reducing artifacts in calcium measurements. For calibration, use ionophores (e.g., ionomycin) in calcium-free and saturated buffers to establish dynamic range .

Q. What are the key spectral properties of Fura-FF (pentapotassium) for ratiometric calcium measurement?

Fura-FF’s excitation spectrum shifts from 365 nm (low Ca²⁺) to 339 nm (high Ca²⁺), with emission at ~507–514 nm. For accurate quantification, employ dual-excitation protocols (e.g., 340/380 nm filters) and normalize ratios to baseline values. Calibrate using in vitro titration curves with known calcium concentrations, accounting for temperature and pH variations .

Q. What quality control parameters should researchers verify when using commercial Fura-FF (pentapotassium) batches?

Confirm purity via HPLC (≥95%), ensure proper storage (-20°C in desiccated conditions), and test reconstituted dye stability (use within 24 hours). Validate batches by comparing calcium calibration curves with reference standards and assessing signal-to-noise ratios in control experiments .

Advanced Research Questions

Q. How to optimize Fura-FF (pentapotassium) loading protocols in neuronal cultures with low calcium buffering capacity?

Use low dye concentrations (1–5 µM of AM ester) with 20–30-minute incubation at 37°C, supplemented with 0.02% Pluronic F-127. Validate loading efficiency via fluorescence microscopy, ensuring intracellular de-esterification without compartmentalization artifacts. Adjust protocols based on cell viability assays (e.g., propidium iodide exclusion) .

Q. What methodological considerations are critical when using Fura-FF to study mitochondrial calcium dynamics?

Combine Fura-FF with mitochondrial-targeting probes (e.g., TMRM) and measure calcium retention capacity (CRC) using controlled calcium pulses (10 µM increments). Monitor mitochondrial permeability transition pore (mPTP) opening via abrupt Fura-FF ratio changes. Include controls like cyclosporin A (mPTP inhibitor) and validate mitochondrial integrity with respiratory assays .

Q. How to resolve contradictory calcium flux data obtained with Fura-FF in synaptic terminals?

Investigate potential dye compartmentalization into organelles (e.g., ER) using compartment-specific inhibitors (thapsigargin for ER calcium). Compare results with low-affinity alternatives (Fluo-5N) and validate de-esterification via fluorescence lifetime imaging. Account for photobleaching by limiting exposure time and using neutral-density filters .

Q. How to integrate Fura-FF measurements with simultaneous electrophysiological recordings in excitable cells?

Use low-fluorescence recording solutions to minimize optical interference. Synchronize imaging and electrophysiology systems via TTL pulses. Employ alternating excitation wavelengths to reduce crosstalk and optimize sampling rates (≥10 Hz) to capture rapid calcium transients during action potentials .

Q. What statistical approaches are recommended for analyzing time-dependent Fura-FF ratio changes in live-cell imaging?

Apply time-series normalization to baseline fluorescence, followed by ANOVA for multi-group comparisons. Use curve-fitting models (e.g., exponential decay) to quantify calcium transient kinetics (rise time, decay τ). Correct for photobleaching by parallel control experiments and employ bootstrapping for small sample sizes .

Methodological Tables

Key Considerations for Data Interpretation

- Dynamic Range : Fura-FF’s lower affinity requires higher calcium concentrations for detectable ratio changes, limiting its utility in low-Ca²⁺ systems .

- Compartmentalization : Validate intracellular distribution using organelle-specific markers to avoid misinterpretation of signals .

- Cross-Validation : Combine with electrophysiology or alternative indicators (e.g., Fluo-4) to confirm mechanistic conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.